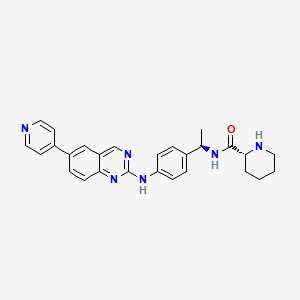
(R)-N-((R)-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a pyridine ring, and a piperidine moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide typically involves multiple steps, including the formation of the quinazoline and pyridine rings, followed by the coupling of these rings with the piperidine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, ®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide has potential therapeutic applications. It may be investigated for its effects on various diseases and conditions, including cancer, inflammation, and neurological disorders.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide shares similarities with other quinazoline and pyridine derivatives, such as gefitinib and erlotinib, which are used in cancer treatment.
- Other similar compounds include various piperidine derivatives, which are used in pharmaceuticals and agrochemicals.
Uniqueness
What sets ®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C27H28N6O |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
(2R)-N-[(1R)-1-[4-[(6-pyridin-4-ylquinazolin-2-yl)amino]phenyl]ethyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C27H28N6O/c1-18(31-26(34)25-4-2-3-13-29-25)19-5-8-23(9-6-19)32-27-30-17-22-16-21(7-10-24(22)33-27)20-11-14-28-15-12-20/h5-12,14-18,25,29H,2-4,13H2,1H3,(H,31,34)(H,30,32,33)/t18-,25-/m1/s1 |
Clave InChI |
OQQHJQAFUOXHSI-IQGLISFBSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)NC(=O)[C@H]5CCCCN5 |
SMILES canónico |
CC(C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)NC(=O)C5CCCCN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


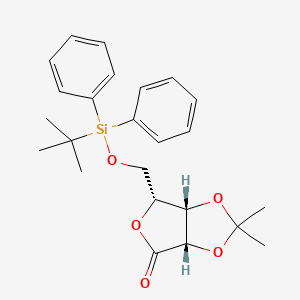
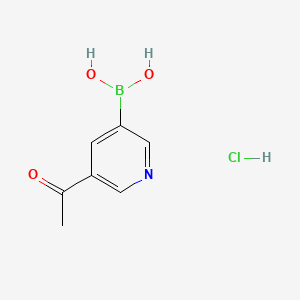

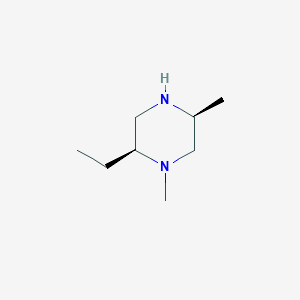



![7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole](/img/structure/B14034389.png)



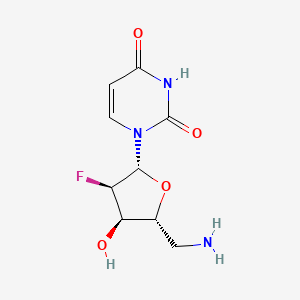

![5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)
